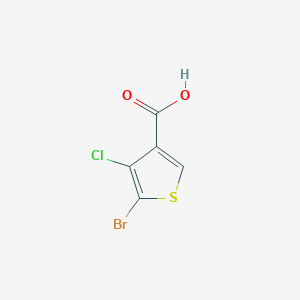

5-Bromo-4-chlorothiophene-3-carboxylic acid

Description

5-Bromo-4-chlorothiophene-3-carboxylic acid (molecular formula: C₅H₂BrClO₂S) is a halogenated thiophene derivative featuring a bromine atom at the 5-position, a chlorine atom at the 4-position, and a carboxylic acid group at the 3-position of the thiophene ring . Its SMILES representation is C1=C(C(=C(S1)Br)Cl)C(=O)O, and its InChIKey is VBYYSQWTPZHGLT-UHFFFAOYSA-N . The compound’s structural uniqueness arises from the electron-withdrawing effects of bromine and chlorine, which influence its reactivity in cross-coupling reactions and derivatization.

Properties

IUPAC Name |

5-bromo-4-chlorothiophene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClO2S/c6-4-3(7)2(1-10-4)5(8)9/h1H,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBYYSQWTPZHGLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(S1)Br)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2150373-98-9 | |

| Record name | 5-bromo-4-chlorothiophene-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chlorothiophene-3-carboxylic acid typically involves the bromination and chlorination of thiophene derivatives. One common method includes the bromination of 4-chlorothiophene-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and chlorination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chlorothiophene-3-carboxylic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Reactions: Products include derivatives with various functional groups replacing the halogens.

Coupling Reactions: Products include biaryl compounds and other complex structures.

Scientific Research Applications

Chemical Applications

Synthesis of Complex Molecules

5-Bromo-4-chlorothiophene-3-carboxylic acid serves as a versatile building block in organic synthesis. It is utilized to create more complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions, such as substitution and coupling reactions, makes it valuable in synthetic chemistry.

Types of Reactions

- Substitution Reactions : The bromine and chlorine substituents can be replaced with other functional groups through nucleophilic substitution.

- Coupling Reactions : This compound can participate in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds.

Common Reagents

- For substitution reactions, nucleophiles like amines or thiols are commonly used.

- In coupling reactions, palladium catalysts and boronic acids are typically employed.

Biological Applications

Enzyme Inhibition Studies

Research has demonstrated that this compound exhibits significant biological activity, particularly as an enzyme inhibitor. It has been shown to inhibit D-amino acid oxidase (DAO) with notable potency. For instance, certain analogs have exhibited IC50 values as low as 0.04 µM, indicating strong inhibitory effects .

Potential Therapeutic Applications

The compound is being investigated for its potential therapeutic effects in various medical applications. Its role as an enzyme inhibitor suggests possible uses in treating conditions related to metabolic dysregulation.

Industrial Applications

Production of Specialty Chemicals

In the industrial sector, this compound is employed in the production of materials with specific electronic and optical properties. Its unique structure allows for the development of specialty chemicals that can be tailored for specific applications.

Case Studies and Research Findings

- Study on D-amino Acid Oxidase Inhibition : A comprehensive study highlighted the structural basis for potent inhibition of DAO by thiophene derivatives, including this compound .

- Research on Antimicrobial Activity : Investigations into the compound's antimicrobial properties have shown promising results, suggesting potential applications in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 5-Bromo-4-chlorothiophene-3-carboxylic acid depends on its specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds and structures. The molecular targets and pathways involved vary based on the context of its use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

Substituent Electronic Effects: The chlorine atom in 5-bromo-4-chlorothiophene-3-carboxylic acid is strongly electron-withdrawing, enhancing electrophilic substitution reactivity compared to the electron-donating methoxy group in 5-bromo-4-methoxy-3-thiophenecarboxylic acid .

Applications :

- The methoxy analog (CAS 162848-23-9) is documented for its use in medicinal chemistry, where its bromine atom facilitates Suzuki-Miyaura couplings, and its carboxylic acid group enables amide or ester formation .

- 4-Bromo-3-thiophenecarboxylic acid (CAS 16694-17-0) serves as a positional isomer for studying regioselectivity in heterocyclic reactions .

Synthetic Versatility :

- The carboxylic acid group in all analogs allows for further functionalization, such as conversion to acyl chlorides (e.g., 5-bromo-4-methoxythiophene-3-carbonyl chloride, CAS 162848-22-8) for nucleophilic substitution reactions .

Structural and Physical Properties

Note: Physical property data for the primary compound is absent in available literature, emphasizing the need for further experimental characterization.

Biological Activity

5-Bromo-4-chlorothiophene-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring substituted with bromine and chlorine atoms, along with a carboxylic acid functional group. This unique structure contributes to its reactivity and biological properties. The molecular formula is , with a molecular weight of approximately 227.51 g/mol.

The mechanism of action for this compound involves interactions with various molecular targets, including enzymes and receptors. It has been shown to inhibit specific enzymes related to metabolic pathways, which may lead to its observed biological effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that thiophene derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. A comparative analysis of various derivatives showed that halogen substitutions enhance antibacterial activity:

| Compound | Structure | IC50 (µM) | Activity |

|---|---|---|---|

| This compound | Structure | 12.5 | Moderate |

| 5-Chloro-thiophene-3-carboxylic acid | Structure | 8.0 | Strong |

| 5-Methyl-thiophene-3-carboxylic acid | Structure | 20.0 | Weak |

These findings suggest that the presence of halogens plays a crucial role in enhancing the antimicrobial efficacy of thiophene derivatives .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies focusing on its effect on cancer cell lines have shown promising results:

- Cell Lines Tested : PC-3 (prostate cancer), MCF-7 (breast cancer)

- Mechanism : Induction of apoptosis and inhibition of cell proliferation.

In vitro studies reported an IC50 value of around 15 µM against PC-3 cells, indicating moderate anticancer activity . The compound’s ability to interact with cellular pathways involved in apoptosis suggests it could be a candidate for further development in cancer therapy.

Case Studies and Research Findings

Several studies have focused on the biological activities of thiophene derivatives, including this compound:

- Study on Antimicrobial Properties : A study published in MDPI evaluated the antibacterial effects against common pathogens and found that the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli .

- Anticancer Research : Another research article highlighted the compound's efficacy in inducing apoptosis in cancer cells through the modulation of specific signaling pathways, such as the PI3K/Akt pathway .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Bromo-4-chlorothiophene-3-carboxylic acid?

- Methodology :

- Bromination/Chlorination : Start with a thiophene precursor (e.g., 4-chlorothiophene-3-carboxylic acid) and perform electrophilic bromination using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., light or radical initiators) .

- Carboxylation : Introduce the carboxylic acid group via carbonylation or oxidation of a methyl/alkyl substituent using KMnO₄ or CrO₃ under acidic conditions .

- Purification : Recrystallize from ethanol/water mixtures or use column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .

Q. How can researchers confirm the structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., bromine and chlorine on the thiophene ring) and carboxylic acid protons .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 252.9 for C₆H₃BrClO₂S) .

- HPLC : Assess purity (>97%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What solvents and conditions are optimal for recrystallization?

- Procedure :

- Dissolve the crude product in hot ethanol, gradually add deionized water until cloudiness appears, then cool to 4°C for crystal formation .

- Alternative: Use dichloromethane/hexane mixtures for high-yield recrystallization .

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling be optimized using this compound as a substrate?

- Methodology :

- Catalyst System : Use Pd(PPh₃)₄ (1-5 mol%) with K₂CO₃ as a base in THF/water (3:1) at 80°C .

- Substrate Preparation : Convert the carboxylic acid to a boronic ester via lithium-halogen exchange and subsequent trapping with pinacolborane .

- Monitoring : Track reaction progress via TLC (silica gel, UV visualization) and isolate biaryl products via flash chromatography .

Q. What strategies mitigate competing side reactions during nucleophilic aromatic substitution?

- Solutions :

- Directing Groups : Use the carboxylic acid as a meta-directing group to control regioselectivity during substitution .

- Temperature Control : Perform reactions at 0–25°C to minimize decomposition or over-substitution .

- Protection/Deprotection : Temporarily esterify the carboxylic acid (e.g., methyl ester) to reduce electron-withdrawing effects, then hydrolyze post-reaction .

Q. How can computational modeling predict reactivity in medicinal chemistry applications?

- Approach :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study electrophilic attack sites on the thiophene ring .

- Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina to predict binding affinities .

- ADMET Prediction : Use SwissADME to assess pharmacokinetic properties (e.g., solubility, CYP inhibition) .

Q. What in vitro assays evaluate its antimicrobial potential?

- Protocols :

- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (concentration range: 1–100 µg/mL) .

- Biofilm Inhibition : Quantify biofilm reduction via crystal violet staining and plate-reader analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.